molecular formula C20H18ClFN2O3 B2988912 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one CAS No. 877789-05-4

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one

Cat. No.: B2988912
CAS No.: 877789-05-4
M. Wt: 388.82
InChI Key: VNVJZZDWLDQIDT-UHFFFAOYSA-N
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Description

6-Chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic chromenone derivative featuring a piperazine-linked 4-fluorophenyl group at position 4 and a hydroxyl group at position 7 of the chromen-2-one core. The piperazine moiety in this compound suggests possible interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the 7-hydroxy group may enhance solubility and metabolic stability compared to alkylated analogs .

Properties

IUPAC Name

6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c21-17-10-16-13(9-20(26)27-19(16)11-18(17)25)12-23-5-7-24(8-6-23)15-3-1-14(22)2-4-15/h1-4,9-11,25H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVJZZDWLDQIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, especially at the halogenated positions. Common reagents and conditions used in these reactions include dry solvents, inert atmospheres, and controlled temperatures.

Scientific Research Applications

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit oxidoreductase enzymes, which play a role in bacterial metabolism, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The phenyl and chromenone ring substituents critically influence physicochemical and biological properties. Key analogs include:

Compound Name Phenyl Substituent Chromenone Substituents Key Differences vs. Target Compound Reference
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 3-chloro 7-methyl, 6-hydroxy Chlorine at meta position; methyl enhances lipophilicity
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one N/A (piperazine methyl) 7-methyl, 6-chloro Methylated piperazine reduces polarity; no aryl group
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-... 4-chloro 8-piperazine, 7-hydroxy, trifluoromethyl Trifluoromethyl enhances electron-withdrawing effects; hydroxyethyl on piperazine
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one 4-fluoro 5-fluoro, purine-piperazine hybrid Purine substitution introduces nucleobase interactions

Key Observations :

  • Chlorine vs. Fluorine : The 3-chlorophenyl analog () may exhibit altered receptor binding due to steric and electronic differences compared to the target’s 4-fluorophenyl group.
  • Hydroxy vs. Methyl : The 7-hydroxy group in the target compound improves water solubility relative to 7-methyl analogs (e.g., ) but may reduce membrane permeability .

Piperazine Modifications

Piperazine substitutions impact receptor affinity and pharmacokinetics:

Compound Name Piperazine Modification Biological Implications Reference
Target Compound 4-(4-Fluorophenyl)piperazine Potential serotonin/dopamine receptor modulation N/A
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one 2-Hydroxyethyl Enhanced solubility; possible metabolic stability
4-[3-(4-(2-Chloro-benzyl)-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one 2-Chlorobenzyl Increased steric bulk; altered receptor selectivity

Key Observations :

  • 4-Fluorophenyl vs.
  • Chlorobenzyl Substitution : The 2-chlorobenzyl analog () may exhibit higher lipophilicity and affinity for hydrophobic binding pockets.

Physicochemical and Structural Data

Crystallographic and spectroscopic data highlight structural stability and reactivity:

  • Crystallography: Analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () show well-defined crystal packing (R factor = 0.048) due to planar chromenone cores and van der Waals interactions . The target compound’s 7-hydroxy group may disrupt crystallization compared to alkoxy-substituted analogs.
  • NMR/MS: The 4-(4-fluorophenyl)piperazine moiety in the target compound likely produces distinct 1H-NMR signals (e.g., δ 6.8–8.7 ppm for aromatic protons), similar to the 7-chloroquinoline-piperazine analog in (δ 6.87–8.76 ppm) .

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